

Pharmacokinetics and oral bioavailability of Indinavir

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Indinavir*

Cat. No.: *B1671876*

[Get Quote](#)

An In-depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of **Indinavir**

Authored by a Senior Application Scientist

Abstract

Indinavir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the production of infectious virions.[1] As a cornerstone of early highly active antiretroviral therapy (HAART), its clinical efficacy is intrinsically linked to its pharmacokinetic profile. This guide provides a comprehensive technical analysis of the absorption, distribution, metabolism, and excretion (ADME) of **Indinavir**, with a specialized focus on the complexities of its oral bioavailability. We will delve into the mechanistic underpinnings of its nonlinear pharmacokinetics, the profound impact of food and co-administered drugs, and the established experimental methodologies used to characterize these properties. This document is intended for researchers, clinical pharmacologists, and drug development professionals seeking a detailed understanding of **Indinavir**'s disposition in the human body.

Introduction: Mechanism of Action

Indinavir exerts its antiviral effect by competitively binding to the active site of the HIV-1 protease.[1][2] This action blocks the cleavage of viral gag-pol polyprotein precursors into mature, functional proteins.[3] The resulting viral particles are immature and non-infectious, thus disrupting the viral replication cycle and reducing the viral load in patients.[2][4] The

clinical utility of **Indinavir**, however, is critically dependent on achieving and maintaining plasma concentrations sufficient to inhibit the protease enzyme effectively.[5]

Core Pharmacokinetic Profile (ADME)

The disposition of **Indinavir** in the body is characterized by rapid absorption, moderate protein binding, extensive hepatic metabolism, and elimination primarily through the feces.

Absorption

In the fasted state, **Indinavir** is rapidly absorbed, with the time to reach maximum plasma concentration (T_{max}) occurring at approximately 0.8 hours post-dose.[1][6] The commercially available **indinavir** sulfate salt formulation was selected over the free base due to its enhanced aqueous solubility and more consistent absorption profile, particularly at higher doses.[1][7]

A key feature of **Indinavir**'s absorption is its nonlinear pharmacokinetics. Over a dose range of 40- to 1,000-mg, plasma concentrations and urinary excretion increase in a greater-than-dose-proportional manner.[1][6] This nonlinearity is attributed to the saturation of dose-dependent first-pass metabolism.[1][8] At lower doses, a significant fraction of the drug is metabolized in the gut wall and liver before reaching systemic circulation. As the dose increases, these metabolic pathways become saturated, leading to a larger fraction of the drug being absorbed intact.[1][8]

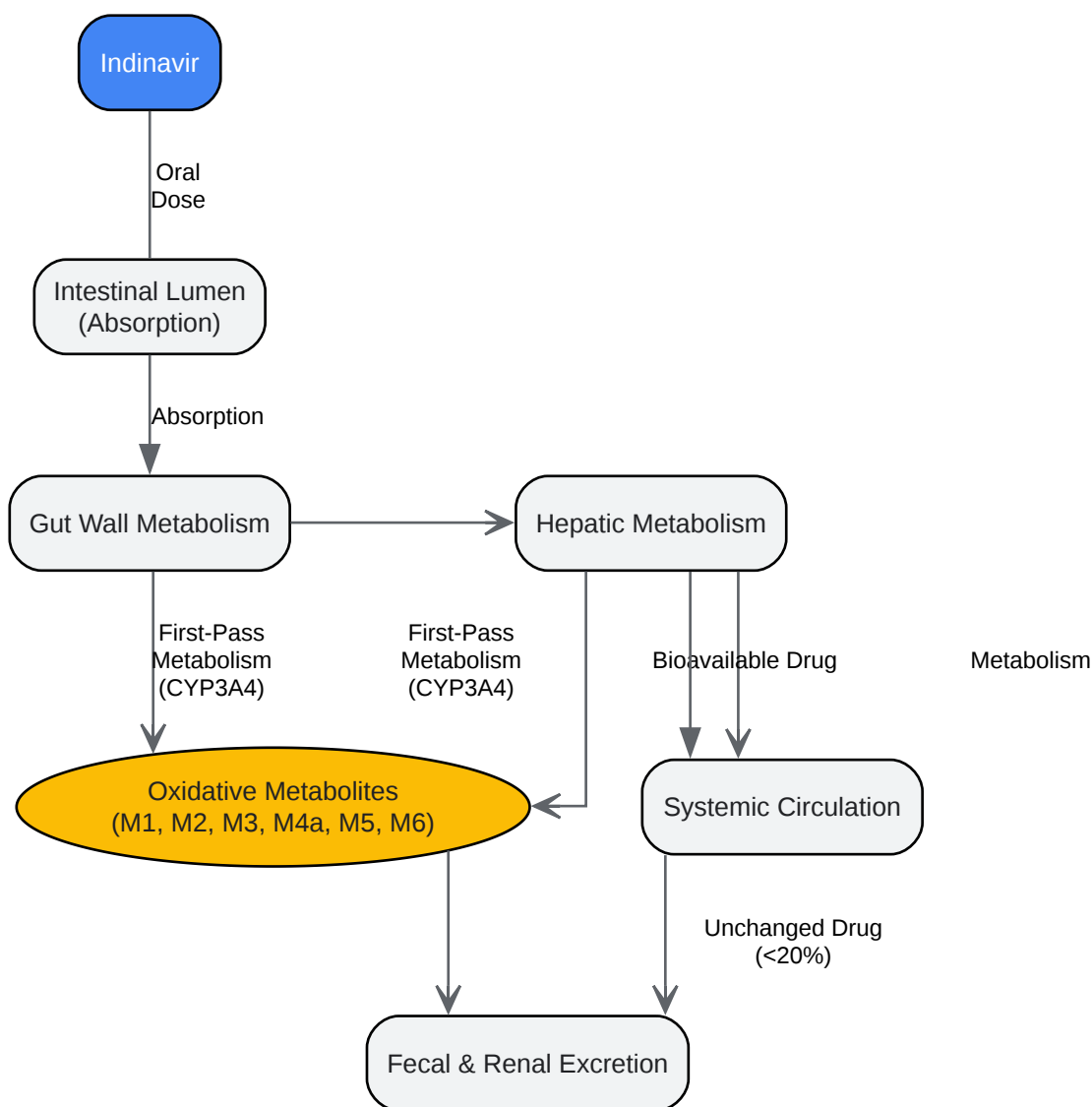
Distribution

Once in systemic circulation, **Indinavir** is moderately bound to human plasma proteins, with a bound fraction of approximately 60%.[4][9] Its volume of distribution (V/F) in adults has been estimated at 65.7 liters, indicating distribution into tissues.[10]

Metabolism

Indinavir is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][11] This is the primary pathway for its clearance from the body. At least seven oxidative metabolites have been identified, with the major pathways being oxidations and oxidative N-dealkylations.[12] The two most prominent metabolites are the despyridylmethyl analog (M6) and its dihydroxyindan derivative (M5).[12]

Crucially, **Indinavir** is not only a substrate but also an inhibitor of CYP3A4.[3] This property is the basis for significant drug-drug interactions, a pivotal aspect of its clinical use that will be discussed later.



[Click to download full resolution via product page](#)

Figure 1: Metabolic pathway of **Indinavir**, highlighting the first-pass effect.

Excretion

The primary route of elimination for **Indinavir** and its metabolites is via the feces, which accounts for approximately 83% of an administered dose.[12] A smaller fraction is excreted in the urine, with less than 20% of the dose being excreted as unchanged drug.[9][12] The

elimination half-life ($t_{1/2}$) is short, approximately 1.8 hours, necessitating a strict thrice-daily dosing schedule when used without a pharmacokinetic booster.[4][9] Renal clearance values suggest a component of active tubular secretion is involved in its urinary excretion.[1][6]

Parameter	Value	Source(s)
Time to Peak (T_{max})	~0.8 hours (fasted)	[1][6]
Oral Bioavailability (F)	~65% (fasted)	[4]
Plasma Protein Binding	~60%	[4][9]
Elimination Half-life ($t_{1/2}$)	~1.8 hours	[4][9]
Metabolizing Enzyme	Cytochrome P450 3A4 (CYP3A4)	[3]
Primary Route of Excretion	Feces (~83%)	[12]
Urinary Excretion (unchanged)	<20%	[9][12]

Table 1: Summary of Key Pharmacokinetic Parameters of **Indinavir**.

Oral Bioavailability: Critical Determinants

The oral bioavailability of **Indinavir** is highly variable and susceptible to several factors, most notably food intake and drug-drug interactions.

The Pronounced Food Effect

Administration of **Indinavir** with food can dramatically reduce its absorption. The causality behind this effect is multifactorial, involving changes in gastric pH and potential drug precipitation.[13][14] As a weak base, **Indinavir** is highly soluble in the acidic environment of a fasted stomach but may precipitate as the pH rises, limiting its availability for absorption.[14]

- **High-Fat, High-Protein Meals:** These have the most significant impact. A high-fat breakfast can decrease the area under the concentration-time curve (AUC) by as much as 77%, effectively rendering the dose sub-therapeutic.[1][15] Similarly, a high-calorie protein meal was shown to decrease the AUC by 68%.[13]

- Low-Fat, Light Meals: The effect is less pronounced with lighter meals. Studies have shown that low-fat meals have no significant effect on the absorption of an 800 mg dose.[\[1\]](#)[\[6\]](#) Therefore, if taken with food, it must be with a light, low-fat meal.

Meal Type (Compared to Fasted State)	Change in AUC	Change in Cmax	Change in Tmax	Source(s)
High-Fat Breakfast (400 mg dose)	↓ 77%	↓ 84%	Delayed	[1] [6]
High-Calorie Protein (600 mg dose)	↓ 68%	↓ 74%	Delayed (1h to 3.8h)	[13]
High-Calorie Carbohydrate (600 mg dose)	↓ 45%	↓ 59%	Delayed (1h to 3.6h)	[13]
High-Calorie Fat (600 mg dose)	↓ 34%	↓ 46%	Delayed (1h to 2.1h)	[13]
Two Low-Fat Meals (800 mg dose)	No significant effect	No significant effect	No significant effect	[1] [6]

Table 2: Quantified Impact of Meal Composition on **Indinavir** Oral Bioavailability.

Drug-Drug Interactions: The Role of CYP3A4

Indinavir's metabolism by and inhibition of CYP3A4 makes it highly susceptible to drug-drug interactions.

- CYP3A4 Inducers (e.g., Efavirenz, Nevirapine): Co-administration with inducers of CYP3A4 can increase the clearance of **Indinavir**, leading to lower plasma concentrations and potential loss of efficacy.[\[3\]](#)[\[16\]](#) When given with efavirenz, the **Indinavir** dose must be increased to compensate.[\[17\]](#)

- CYP3A4 Inhibitors (e.g., Ketoconazole, Ritonavir): Co-administration with potent inhibitors of CYP3A4 can decrease the clearance of **Indinavir**, resulting in significantly increased plasma concentrations.[3] This interaction, particularly with Ritonavir, has been leveraged for therapeutic benefit.

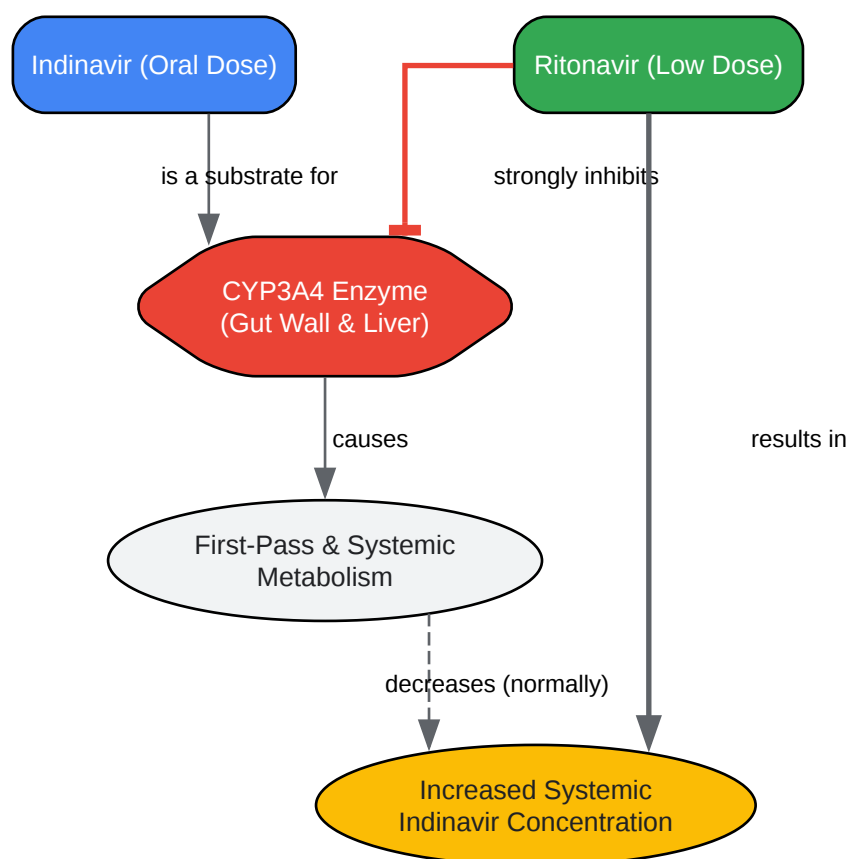
Pharmacokinetic Boosting with Ritonavir

Ritonavir is a potent inhibitor of CYP3A4.[5] When a low dose of Ritonavir is co-administered with **Indinavir**, it intentionally inhibits **Indinavir**'s first-pass and systemic metabolism. This practice, known as "boosting," profoundly alters **Indinavir**'s pharmacokinetics in several beneficial ways:[5][16]

- Increased Bioavailability: By inhibiting gut wall and hepatic CYP3A4, Ritonavir significantly increases the AUC and Cmax of **Indinavir**. [5][18]
- Prolonged Half-Life: The elimination half-life is extended, allowing for a more convenient twice-daily dosing regimen instead of thrice-daily.[16]
- Higher Trough Concentrations: Boosting dramatically increases the trough concentration (Cmin), which is crucial for suppressing viral replication and preventing the development of resistance.[5][17]
- Overcoming the Food Effect: Co-administration with Ritonavir largely mitigates the negative food effect, allowing patients to take the combination with meals without a significant loss of absorption.[5][17]

Parameter	Indinavir (800 mg q8h)	Indinavir + Ritonavir (400 mg / 100 mg q12h)	Fold Change	Source(s)
AUC	Standard	↑ 185% to 475%	2.9x - 5.8x	[5][18]
C _{max}	Standard	↑ 21% to 110%	1.2x - 2.1x	[5][18]
Trough Concentration	Standard	↑ 11- to 33-fold	11x - 33x	[5]
Dosing Frequency	Every 8 hours	Every 12 hours	N/A	[5][17]

Table 3: The "Boosting" Effect of Ritonavir on **Indinavir** Pharmacokinetics.



[Click to download full resolution via product page](#)

Figure 2: Mechanism of Ritonavir-mediated pharmacokinetic boosting of **Indinavir**.

Standardized Experimental Protocol: Characterizing Indinavir Pharmacokinetics

The following outlines a self-validating, step-by-step methodology for a clinical pharmacokinetic study of oral **Indinavir**, based on protocols described in the literature.[\[1\]](#)[\[14\]](#)

Study Design

- **Design:** A randomized, open-label, single-dose, crossover study design is optimal. This design minimizes inter-subject variability by allowing each participant to serve as their own control across different treatment arms (e.g., fasted vs. fed state).
- **Washout Period:** A washout period of at least one week (more than 10 half-lives) between treatment phases is mandatory to ensure complete elimination of the drug before the next administration.
- **Standardization:** Environmental factors must be strictly controlled. Subjects should be fasted overnight (at least 10 hours) before drug administration and for a set period (e.g., 4 hours) post-dose. Water intake should be standardized.[\[14\]](#)

Dosing and Sample Collection

- **Administration:** A single oral dose of **Indinavir** (e.g., 600 mg or 800 mg) is administered with a standardized volume of water (e.g., 250 mL).[\[1\]](#)[\[14\]](#)
- **Blood Sampling:** Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
- **Sampling Schedule:** A rich sampling schedule is critical for accurate parameter estimation. Samples should be collected pre-dose (0 hour) and at multiple time points post-dose, such as 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours.[\[1\]](#) This schedule ensures adequate characterization of the absorption, peak, and elimination phases.

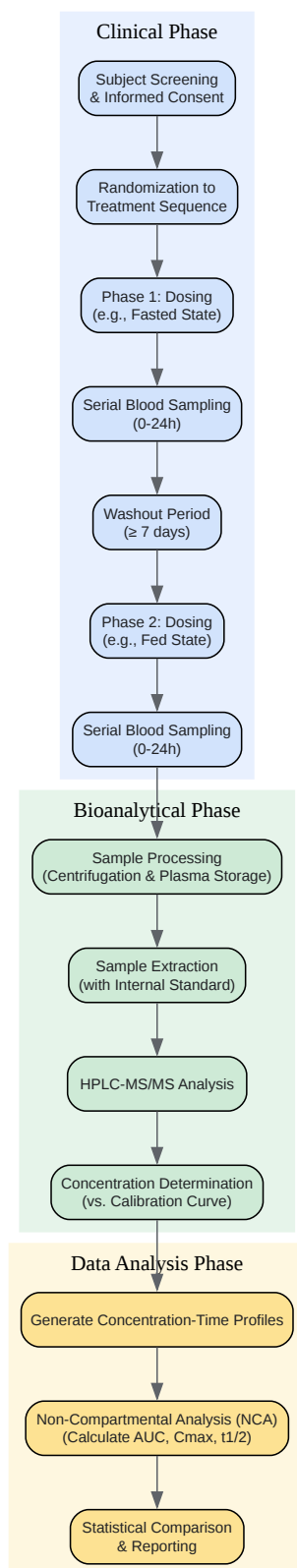
Bioanalytical Method: HPLC with UV or MS/MS Detection

- **Sample Processing:** Immediately after collection, blood samples are centrifuged to separate plasma. The plasma is harvested and stored frozen at -20°C or lower until analysis.[\[1\]](#)
- **Sample Preparation (Extraction):** **Indinavir** is extracted from the plasma matrix. A common and robust technique is liquid-liquid extraction. An internal standard (e.g., verapamil) must be added to every sample, calibrator, and quality control (QC) sample to account for extraction variability.[\[19\]](#)
- **Chromatography:** Analysis is performed using a validated High-Performance Liquid Chromatography (HPLC) system.
 - **Column:** A reverse-phase C18 column is typically used.[\[20\]](#)
 - **Mobile Phase:** An appropriate mixture of organic solvent (e.g., acetonitrile) and aqueous buffer is used to achieve separation of **Indinavir** and the internal standard from endogenous plasma components.
- **Detection:**
 - **UV Detection:** Ultraviolet detection at a wavelength of ~210 nm is a reliable method.[\[20\]](#)
 - **MS/MS Detection:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity and is the current industry standard.[\[8\]](#)[\[21\]](#)
- **Method Validation:** The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and recovery. The lower limit of quantification (LLOQ) must be sensitive enough to measure trough concentrations accurately.[\[19\]](#)

Pharmacokinetic Data Analysis

- **Parameter Calculation:** Pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject using non-compartmental analysis (NCA).
 - **C_{max} and T_{max}:** Determined directly from the observed data.
 - **AUC_{0-t}:** Calculated using the linear trapezoidal rule.

- $AUC_{0-\infty}$: Extrapolated to infinity by adding AUC_{0-t} to the ratio of the last measurable concentration (C_t) and the terminal elimination rate constant (λ_z).
- $t_{1/2}$: Calculated as $0.693/\lambda_z$.
- Statistical Analysis: Appropriate statistical tests (e.g., ANOVA) are used to compare pharmacokinetic parameters between treatment arms.



[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for a crossover pharmacokinetic study.

Conclusion

The pharmacokinetic profile of **Indinavir** is complex, defined by rapid but variable absorption, significant and saturable first-pass metabolism, and a high degree of susceptibility to food effects and drug-drug interactions. Its nonlinear kinetics and short half-life presented initial challenges for clinical use. However, a thorough understanding of these properties, particularly its metabolism via CYP3A4, has enabled rational therapeutic strategies. The use of Ritonavir as a pharmacokinetic booster is a prime example of applying pharmacokinetic principles to optimize therapy, transforming **Indinavir** into a more robust and patient-friendly agent. The experimental protocols detailed herein represent the gold standard for reliably characterizing the bioavailability and disposition of complex drugs like **Indinavir**, ensuring that dosing regimens are grounded in rigorous scientific evidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Single-Dose Pharmacokinetics of Indinavir and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Indinavir Sulfate? [synapse.patsnap.com]
- 3. Indinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Indinavir - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetic Interaction between Ritonavir and Indinavir in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-dose pharmacokinetics of indinavir and the effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Simultaneous investigation of indinavir nonlinear pharmacokinetics and bioavailability in healthy volunteers using stable isotope labeling technique: study design and model-independent data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 10. Population Pharmacokinetics of Indinavir in Patients Infected with Human Immunodeficiency Virus - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. Indinavir - LiverTox - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. Disposition of indinavir, a potent HIV-1 protease inhibitor, after an oral dose in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Meal composition effects on the oral bioavailability of indinavir in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [scispace.com](https://www.scispace.com) [[scispace.com](https://www.scispace.com)]
- 15. [hivclinic.ca](https://www.hivclinic.ca) [[hivclinic.ca](https://www.hivclinic.ca)]
- 16. Population pharmacokinetics of indinavir alone and in combination with ritonavir in HIV-1-infected patients - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. academic.oup.com [academic.oup.com]
- 18. Pharmacokinetic interaction between ritonavir and indinavir in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 20. Pharmacokinetics of the Protease Inhibitor Indinavir in Human Immunodeficiency Virus Type 1-Infected Children - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 21. Pharmacokinetics and Safety of Indinavir in Human Immunodeficiency Virus-Infected Pregnant Women - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Pharmacokinetics and oral bioavailability of Indinavir]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671876#pharmacokinetics-and-oral-bioavailability-of-indinavir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com